Cas no 2248380-86-9 (4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid)

4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 4-(difluoromethyl)-3-(morpholin-4-yl)benzoic acid
- EN300-6510584
- 2248380-86-9
- 4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid
-
- インチ: 1S/C12H13F2NO3/c13-11(14)9-2-1-8(12(16)17)7-10(9)15-3-5-18-6-4-15/h1-2,7,11H,3-6H2,(H,16,17)
- InChIKey: IDAIONDGMNOZSL-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C(=O)O)=CC=1N1CCOCC1)F
計算された属性
- 精确分子量: 257.08634960g/mol
- 同位素质量: 257.08634960g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 295
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- XLogP3: 1.8
4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6510584-2.5g |
4-(difluoromethyl)-3-(morpholin-4-yl)benzoic acid |
2248380-86-9 | 95.0% | 2.5g |
$1370.0 | 2025-03-14 | |
Enamine | EN300-6510584-0.05g |
4-(difluoromethyl)-3-(morpholin-4-yl)benzoic acid |
2248380-86-9 | 95.0% | 0.05g |
$587.0 | 2025-03-14 | |
Enamine | EN300-6510584-0.1g |
4-(difluoromethyl)-3-(morpholin-4-yl)benzoic acid |
2248380-86-9 | 95.0% | 0.1g |
$615.0 | 2025-03-14 | |
Enamine | EN300-6510584-0.5g |
4-(difluoromethyl)-3-(morpholin-4-yl)benzoic acid |
2248380-86-9 | 95.0% | 0.5g |
$671.0 | 2025-03-14 | |
Enamine | EN300-6510584-1.0g |
4-(difluoromethyl)-3-(morpholin-4-yl)benzoic acid |
2248380-86-9 | 95.0% | 1.0g |
$699.0 | 2025-03-14 | |
Enamine | EN300-6510584-5.0g |
4-(difluoromethyl)-3-(morpholin-4-yl)benzoic acid |
2248380-86-9 | 95.0% | 5.0g |
$2028.0 | 2025-03-14 | |
Enamine | EN300-6510584-10.0g |
4-(difluoromethyl)-3-(morpholin-4-yl)benzoic acid |
2248380-86-9 | 95.0% | 10.0g |
$3007.0 | 2025-03-14 | |
Enamine | EN300-6510584-0.25g |
4-(difluoromethyl)-3-(morpholin-4-yl)benzoic acid |
2248380-86-9 | 95.0% | 0.25g |
$642.0 | 2025-03-14 |
4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid 関連文献
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acidに関する追加情報
Recent Advances in the Study of 4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid (CAS: 2248380-86-9)
4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid (CAS: 2248380-86-9) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other small-molecule modulators of cellular signaling pathways. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug discovery.
The compound's unique structural features, including the difluoromethyl group and the morpholine ring, contribute to its ability to interact with various biological targets. Recent publications have demonstrated its utility in the design of inhibitors targeting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical in cancer cell proliferation and survival. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives based on 4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid, showing promising in vitro and in vivo activity against several cancer cell lines.
In addition to its role in oncology, this compound has also been investigated for its potential applications in inflammatory and autoimmune diseases. A recent preprint article (2024) described its use as a key intermediate in the synthesis of novel IRAK4 inhibitors, which are being explored for the treatment of rheumatoid arthritis and other chronic inflammatory conditions. The study highlighted the compound's favorable pharmacokinetic properties and its ability to improve the bioavailability of the resulting drug candidates.
From a synthetic chemistry perspective, several innovative approaches to the production of 4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid have been reported. A 2023 patent application disclosed an improved catalytic process for its synthesis, offering higher yields and reduced environmental impact compared to traditional methods. These advancements in manufacturing technology are expected to facilitate broader research and development efforts involving this compound.
Looking ahead, the versatility of 4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid suggests it will continue to play an important role in medicinal chemistry research. Ongoing studies are exploring its potential in targeted protein degradation strategies and as a component of PROTAC molecules. As the understanding of its structure-activity relationships deepens, we anticipate seeing more drug candidates derived from this scaffold entering clinical trials in the coming years.
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